N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
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Overview
Description
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, and a benzamide moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.
Attachment to Benzamide: The tetrazole ring is then attached to the benzamide moiety through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-2H-tetrazol-5-yl)-4-(methyl)benzamide
- N-(2-Methyl-2H-tetrazol-5-yl)-4-(ethyl)benzamide
- N-(2-Methyl-2H-tetrazol-5-yl)-4-(butyl)benzamide
Uniqueness
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
CAS No. |
678542-50-2 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H15N5O/c1-8(2)9-4-6-10(7-5-9)11(18)13-12-14-16-17(3)15-12/h4-8H,1-3H3,(H,13,15,18) |
InChI Key |
PAOSCPZIJXSYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
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